(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
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Overview
Description
(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S and its molecular weight is 418.29. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Research has highlighted the synthesis of 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR. These compounds were synthesized through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, with further modifications to enhance their efficacy (Horishny, Arshad, & Matiychuk, 2021).
- Another study focused on 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides, investigating their anti-inflammatory activity. These compounds have demonstrated significant anti-exudative activity, suggesting their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).
Antibacterial Activity
- The novel oxazolidinone antibacterial agents, with reduced activity against monoamine oxidase A (MAO-A), were identified as promising due to their improved safety profile. These findings could pave the way for the development of safer antibacterial agents, highlighting the importance of 1,2,3-triazoles as replacements for conventional acetamide functionality (Reck et al., 2005).
Additional Applications
- The conversion of active pharmaceutical ingredient hydrates to their anhydrous forms in aqueous media was studied, indicating the potential for improved drug formulation and stability. This research is particularly relevant for pharmaceutical sciences, focusing on optimizing drug forms for enhanced efficacy and shelf-life (Petrova et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.
Mode of Action
It is likely that it interacts with its target enzyme, potentially inhibiting its function and leading to changes in the metabolic processes that the enzyme is involved in .
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase . This could lead to a decrease in the breakdown of complex sugars, affecting the overall glucose levels in the body.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
If it does inhibit α-glucosidase, it could potentially lead to a decrease in glucose levels in the body, which could have implications for conditions such as diabetes .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-14-8-4-5-11(16(14)21)9-15-18(26)24(12-6-2-1-3-7-12)19(27-15)13(10-22)17(23)25/h1-8,15H,9H2,(H2,23,25)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYCXKLVBOELFU-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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